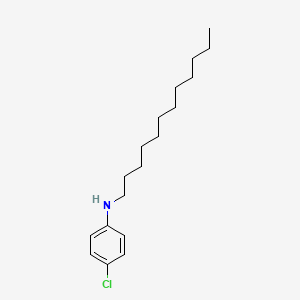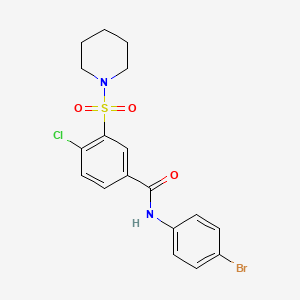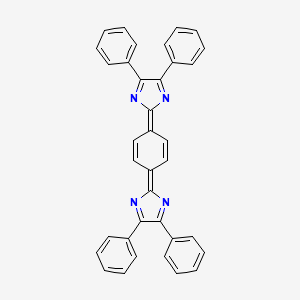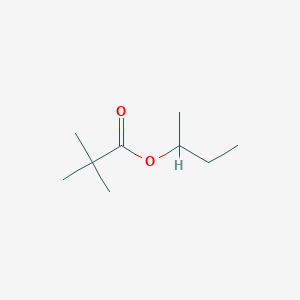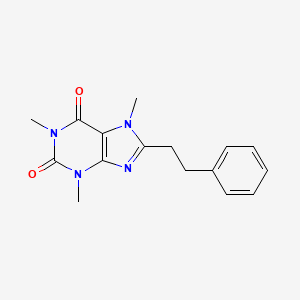
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione is a chemical compound belonging to the xanthine family. It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. This compound is characterized by its purine core structure, which is a fused ring system consisting of a pyrimidinedione ring and an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,3,7-trimethylxanthine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cardiovascular function. The exact pathways and molecular targets are still under investigation, but its structural similarity to caffeine suggests similar pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione is unique due to its phenylethyl group, which imparts distinct chemical and biological properties. This structural modification can influence its binding affinity to receptors and its overall pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6338-84-7 |
|---|---|
Molekularformel |
C16H18N4O2 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-18-12(10-9-11-7-5-4-6-8-11)17-14-13(18)15(21)20(3)16(22)19(14)2/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
PBQREDHRJYNERI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
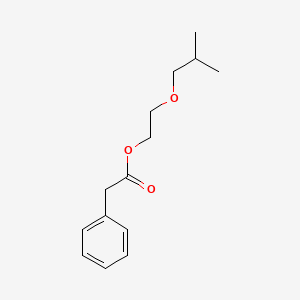

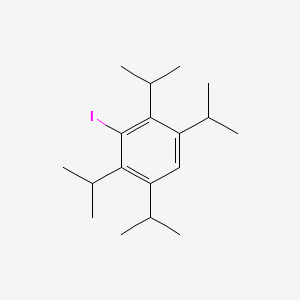
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
